molecular formula C20H16ClN3OS B13380571 (5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380571
M. Wt: 381.9 g/mol
InChI Key: MVCHPSJUWMUCML-WQRHYEAKSA-N
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Description

(5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, an indole moiety, and a chloroaniline group, making it a subject of study for its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClN3OS/c1-12-14(13-7-3-6-10-17(13)24(12)2)11-18-19(25)23-20(26-18)22-16-9-5-4-8-15(16)21/h3-11H,1-2H3,(H,22,23,25)/b18-11-

InChI Key

MVCHPSJUWMUCML-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4Cl)S3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The indole moiety is introduced through a subsequent reaction, often involving a coupling reagent to ensure the correct positioning of the functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroaniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

(5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloroanilino)-1,3-thiazole derivatives: These compounds share the thiazole and chloroaniline moieties but differ in other functional groups.

    Indole-based thiazoles: Compounds with similar indole and thiazole structures but different substituents.

Uniqueness

What sets (5Z)-2-(2-chloroanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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